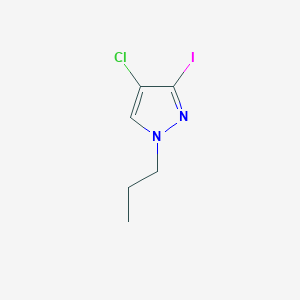

4-Chloro-3-iodo-1-propyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C6H8ClIN2 |

|---|---|

Poids moléculaire |

270.50 g/mol |

Nom IUPAC |

4-chloro-3-iodo-1-propylpyrazole |

InChI |

InChI=1S/C6H8ClIN2/c1-2-3-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3 |

Clé InChI |

POSJIQYRRFRWMJ-UHFFFAOYSA-N |

SMILES canonique |

CCCN1C=C(C(=N1)I)Cl |

Origine du produit |

United States |

Synthetic Methodologies for the Preparation of 4 Chloro 3 Iodo 1 Propyl 1h Pyrazole

Strategies for Pyrazole (B372694) Ring Construction Relevant to Substituted Derivatives

The formation of the pyrazole heterocycle is the foundational step in the synthesis of 4-Chloro-3-iodo-1-propyl-1H-pyrazole. Several robust methods are employed for creating substituted pyrazole cores, each offering distinct advantages in terms of reagent availability, efficiency, and control over the substitution pattern.

Cycloaddition Reactions in the Formation of Pyrazole Cores

The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, stands as a powerful and versatile method for constructing the five-membered pyrazole ring. mdpi.comtandfonline.combeilstein-journals.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne, to form the heterocyclic core. tandfonline.com

Key 1,3-dipoles used in pyrazole synthesis include:

Diazo Compounds: The reaction of diazo compounds, such as ethyl diazoacetate, with alkynes is a well-established route to pyrazole-5-carboxylates. mdpi.com The use of catalysts, like zinc triflate, can facilitate this transformation, leading to good yields. mdpi.com Cascade reactions involving α-diazoesters and ynones have also been developed to produce highly substituted pyrazoles. mdpi.comresearchgate.net

Nitrilimines: These can be generated in situ from precursors like arylhydrazones and react with alkenes or alkynes to yield pyrazoles. mdpi.comnih.gov This method is valued for its simplicity and the use of readily available starting materials. mdpi.com

Sydnones: These mesoionic compounds can also participate in cycloaddition reactions with alkynes to afford 1,3,4,5-substituted pyrazoles. nih.gov

The regioselectivity of the cycloaddition is a critical factor, determining the final arrangement of substituents on the pyrazole ring. The choice of reactants and reaction conditions, including the use of specific catalysts, can influence which regioisomer is formed preferentially. mdpi.comnih.gov

Condensation Reactions for Substituted Pyrazole Formation

The most traditional and widely utilized method for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a compound containing a 1,3-dicarbonyl moiety or a synthetic equivalent. nih.govrsc.org This approach, often referred to as the Knorr pyrazole synthesis, is highly effective for producing a wide array of substituted pyrazoles.

The general mechanism involves the reaction of a bidentate nucleophile (hydrazine) with a 1,3-dielectrophile. nih.gov Common substrates include:

1,3-Diketones: The reaction of 1,3-diketones with hydrazines is a straightforward approach to 3,5-disubstituted pyrazoles. mdpi.com

β-Ketoesters: Condensation with β-ketoesters, such as ethyl acetoacetate, provides access to pyrazolone (B3327878) derivatives, which can be further functionalized. mdpi.comnih.gov The use of catalysts like nano-ZnO has been shown to improve yields and reaction times, offering an environmentally friendly protocol. mdpi.comnih.gov

α,β-Unsaturated Ketones and Aldehydes: These compounds, also known as vinyl ketones, can react with hydrazines to form pyrazoline intermediates, which are subsequently oxidized to yield the aromatic pyrazole ring. mdpi.comnih.gov

The substitution pattern of the final pyrazole product is directly determined by the substituents present on the hydrazine and the 1,3-dicarbonyl precursor. mdpi.com For the target molecule, a chlorinated 1,3-dicarbonyl compound could theoretically be employed to install the C4-chloro substituent during the ring formation step.

Multicomponent Approaches to Pyrazole Derivatives

In recent years, multicomponent reactions (MCRs) have gained significant traction as an efficient and sustainable strategy for synthesizing complex molecules like substituted pyrazoles. nih.govmdpi.comresearchgate.net MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the initial reactants. nih.gov This approach aligns with the principles of green chemistry by promoting pot, atom, and step economy (PASE). nih.gov

Several MCRs have been developed for the synthesis of highly functionalized pyrazoles. rsc.org For instance, a four-component reaction of a hydrazine, an aldehyde, a β-dicarbonyl compound, and another component can lead to complex pyrazole structures in a single step. mdpi.com These methods offer several advantages, including operational simplicity, reduced reaction times, and the ability to generate diverse molecular scaffolds efficiently. researchgate.net The use of heterogeneous catalysts or microwave irradiation can further enhance the efficiency and environmental friendliness of these transformations. mdpi.comresearchgate.net

N-Alkylation Strategies for Introducing the N1-Propyl Moiety

Once the substituted pyrazole core (e.g., 4-chloro-3-iodo-1H-pyrazole) is formed, the final step is the introduction of the propyl group onto one of the ring's nitrogen atoms. The N-alkylation of pyrazoles can result in two different regioisomers, and controlling the site of alkylation is a key challenge.

Classical Alkylation Approaches to N1-Propyl Pyrazoles

The most conventional method for N-alkylation of pyrazoles involves a two-step process: deprotonation followed by nucleophilic substitution. mdpi.comsemanticscholar.org This procedure typically includes:

Deprotonation: The pyrazole's N-H proton is removed using a base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or another suitable base, to generate a pyrazolate anion.

Alkylation: The resulting anion is then treated with an alkylating agent, such as an alkyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), to form the N-alkylated pyrazole. semanticscholar.org

This method is widely used but can suffer from a lack of regioselectivity, often producing a mixture of N1- and N2-alkylated isomers, particularly with unsymmetrically substituted pyrazoles. mdpi.com The ratio of these isomers can be influenced by factors such as the nature of the substituents on the pyrazole ring, the choice of solvent, the counter-ion, and the reaction temperature.

Catalytic N-Alkylation of Pyrazoles: Recent Advances

To overcome the limitations of classical alkylation, various catalytic methods have been developed to improve efficiency and regioselectivity.

Brønsted Acid Catalysis: A newer method utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org This approach provides an alternative to methods requiring strong bases and can furnish N-alkyl pyrazoles in good yields. mdpi.com For unsymmetrical pyrazoles, the regioselectivity is often controlled by steric factors, with the alkyl group preferentially adding to the less hindered nitrogen atom. researchgate.net

Transition Metal Catalysis: Various transition metal catalysts have been explored for pyrazole N-alkylation. mdpi.com Recently, a highly regioselective magnesium-catalyzed N-alkylation of 3-substituted pyrazoles was developed to specifically provide N2-alkylated products, highlighting the power of catalysis to control isomeric outcomes. thieme-connect.com

Biocatalysis: The use of engineered enzymes represents a cutting-edge approach to selective N-alkylation. A two-enzyme cascade system has been reported where one enzyme generates a non-natural S-adenosyl-l-methionine analog from a simple haloalkane (e.g., a propyl halide), and a second engineered methyltransferase enzyme transfers the alkyl group to the pyrazole with exceptional regioselectivity (>99%). nih.gov This biocatalytic method demonstrates unprecedented control over the alkylation position. nih.gov

Below is a table summarizing various catalytic approaches for N-alkylation:

Interactive Data Table: Catalytic N-Alkylation Methods for Pyrazoles

| Catalytic System | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| Camphorsulfonic Acid (CSA) | Trichloroacetimidates | Brønsted acid catalysis; avoids strong bases; sterically controlled regioselectivity. | mdpi.comsemanticscholar.org |

| Magnesium Bromide (MgBr₂) | α-Bromoacetates | Lewis acid catalysis; high regioselectivity for N2-alkylation in 3-substituted pyrazoles. | thieme-connect.com |

| Engineered Enzymes | Haloalkanes | Biocatalytic cascade; exceptional regioselectivity (>99%); green chemistry approach. | nih.gov |

Brønsted Acid-Catalyzed Methods

Brønsted acid catalysis presents a viable alternative to traditional N-alkylation methods that often necessitate strong bases and high temperatures. mdpi.com A novel approach utilizes trichloroacetimidate electrophiles in conjunction with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA), to facilitate the N-alkylation of pyrazoles. mdpi.comsemanticscholar.org This method has been shown to be effective for a range of pyrazole substrates. semanticscholar.org The reaction mechanism is proposed to involve the initial protonation of the trichloroacetimidate by the Brønsted acid, which then generates a carbocation intermediate. mdpi.com This carbocation is subsequently trapped by the pyrazole to yield the N-alkylated product. mdpi.com Studies have shown that while various Lewis and Brønsted acids can be used, CSA often provides the best yields. semanticscholar.org For instance, the reaction of 4-chloropyrazole with phenethyl trichloroacetimidate in the presence of CSA resulted in a 77% yield of the N-alkylated product. semanticscholar.org

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield | Reference |

| Camphorsulfonic acid (CSA) | 4-chloropyrazole | Phenethyl trichloroacetimidate | N-alkylated pyrazole | 77% | semanticscholar.org |

Enzymatic and Biocatalytic Approaches

Enzymatic and biocatalytic methods are emerging as powerful tools for the selective N-alkylation of pyrazoles, offering unprecedented regioselectivity. nih.govthieme-connect.com These systems can overcome the challenge of tautomerization in unsymmetrical pyrazoles, which often leads to mixtures of regioisomers in traditional chemical synthesis. nih.gov One innovative approach involves a two-enzyme cascade. nih.govnih.gov In this system, a promiscuous halide methyltransferase generates non-natural S-adenosyl-L-methionine (SAM) analogues from simple haloalkanes, such as iodopropane. nih.govresearchgate.net A second, engineered methyltransferase then transfers the propyl group to the pyrazole substrate with high selectivity. nih.gov This method has achieved greater than 99% regioselectivity for the methylation, ethylation, and propylation of pyrazoles. nih.gov The use of engineered enzymes, developed through computational library design tools, has been pivotal in achieving this high degree of control. nih.govthieme-connect.com

| Enzyme System | Substrate | Alkylating Agent | Regioselectivity | Reference |

| Two-enzyme cascade (halide methyltransferase and engineered methyltransferase) | Pyrazole | Iodopropane | >99% | nih.gov |

Heterogeneous Catalysis in N-Alkylation

Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability, making them attractive for industrial applications. Crystalline aluminosilicates and aluminophosphates have been successfully employed as catalysts for the N-alkylation of pyrazoles with alcohols or their derivatives. google.com For instance, HY zeolite has demonstrated high activity for the vapor-phase N-alkylation of pyrazoles with alcohols, achieving quantitative yields in some cases. researchgate.net Pillared saponites impregnated with cesium have also been shown to be effective catalysts for the N-alkylation of pyrazole with alkyl bromides in solvents like dimethylformamide (DMF), leading to almost quantitative yields at relatively short reaction times. researchgate.net These solid acid catalysts provide a practical and efficient means for producing N-alkylated pyrazoles. google.comresearchgate.net

Regioselectivity in N-Alkylation of Unsymmetrical Pyrazole Precursors

The N-alkylation of unsymmetrically substituted pyrazoles, such as a 3-iodo-4-chloropyrazole precursor, presents a significant regioselectivity challenge due to the presence of two non-equivalent nitrogen atoms. The outcome of the alkylation is influenced by a combination of steric and electronic factors.

In Brønsted acid-catalyzed alkylations using bulky electrophiles like trichloroacetimidates, steric hindrance plays a dominant role in determining the major regioisomer. mdpi.comsemanticscholar.org The alkyl group preferentially attaches to the less sterically hindered nitrogen atom. mdpi.com

For enzymatic alkylations, the regioselectivity is dictated by the specific engineered enzyme used. nih.govthieme-connect.com By tailoring the active site of the enzyme, it is possible to achieve highly selective or even regiodivergent alkylation, producing either the N1 or N2 isomer as the major product. nih.gov

Under basic conditions, such as those employing potassium carbonate in DMSO, regioselective N1-alkylation of 3-substituted pyrazoles has been achieved. figshare.com The regioselectivity in these cases can be rationalized by DFT calculations, which often point to steric effects as a key determining factor. figshare.comresearchgate.net

Regioselective Halogenation Approaches for C3-Iodo and C4-Chloro Substitution

The introduction of halogen atoms at specific positions on the pyrazole ring is crucial for tuning the properties of the final molecule. The synthesis of this compound requires precise control over the halogenation at the C3 and C4 positions.

Electrophilic Halogenation Protocols at C4 and C3 Positions of Pyrazoles

Electrophilic halogenation is a common method for introducing halogen atoms onto the pyrazole ring. The C4 position of the pyrazole ring is particularly susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. quora.com

For chlorination at the C4 position, reagents like N-chlorosuccinimide (NCS) are frequently used. researchgate.net The reaction can be carried out under mild conditions, often without the need for a catalyst. researchgate.net

Iodination at the C3 position is more challenging and often requires specific strategies. One approach involves the cyclization of hydrazones of CF3-ynones induced by electrophilic halogenating agents, which can regioselectively introduce iodine at the C3 position. nih.gov Another method involves the direct iodination of pre-functionalized pyrazoles. For instance, the synthesis of 1,3,5-trisubstituted pyrazoles can be achieved with complete regioselectivity from N-alkylated tosylhydrazones and terminal alkynes. organic-chemistry.org

Sequential Halogenation Strategies for Polyhalogenated Pyrazoles

The synthesis of polyhalogenated pyrazoles like this compound typically involves a sequential halogenation strategy. This often begins with the more facile halogenation at the C4 position, followed by the introduction of the second halogen at the C3 position.

For example, a pyrazole can first be chlorinated at the C4 position using a standard electrophilic chlorinating agent. researchgate.net The resulting 4-chloropyrazole can then be subjected to a second halogenation step to introduce an iodine atom at the C3 position. This may involve metal-catalyzed cross-coupling reactions or other specialized iodination methods. nih.gov The synthesis of 4-bromo-3-iodo-1H-pyrazole has been reported, and similar strategies could be adapted for the chloro-iodo analogue. arkat-usa.org The protection of the pyrazole nitrogen with a removable group, such as an ethoxyethyl group, can be employed during these sequential halogenation steps to ensure the desired regiochemical outcome. arkat-usa.org

Metal-Free and Catalytic Halogenation Methods

The direct C-H halogenation of pyrazoles is a fundamental transformation in the synthesis of halogenated pyrazole derivatives. Metal-free approaches are gaining traction due to their cost-effectiveness and reduced environmental impact. researchgate.netbeilstein-archives.org

One common metal-free method involves the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), as halogenating agents. researchgate.net These reagents are considered safer alternatives to elemental halogens. researchgate.net The reaction of pyrazoles with NXS can often be carried out under mild, catalyst-free conditions to produce 4-halopyrazoles in excellent yields. researchgate.net For instance, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NXS at room temperature has been shown to be an effective protocol. beilstein-archives.org

In some cases, a catalyst may be employed to enhance the reaction rate and selectivity. Interestingly, studies have shown that dimethyl sulfoxide (B87167) (DMSO) can act as both a catalyst and a solvent in the halogenation of certain pyrazole derivatives. beilstein-archives.org The development of transition-metal-free, one-pot syntheses of substituted pyrazoles from propargylic alcohols further highlights the move towards more sustainable and efficient chemical processes. organic-chemistry.org

The general strategy for synthesizing this compound would first involve the regioselective halogenation of a suitable pyrazole precursor at the 4-position with a chlorinating agent, followed by iodination at the 3-position. The order of these steps can be crucial and may require optimization.

Electrochemical Approaches to Pyrazole Halogenation

Electrochemical methods offer a green and efficient alternative for the halogenation of pyrazoles. rsc.orgmdpi.comnih.gov These methods avoid the need for external chemical oxidants and often operate under mild conditions. rsc.org

Electrochemical oxidative halogenation has been successfully applied to pyrazolones to produce 4-halopyrazolones in moderate to excellent yields. rsc.org This technique demonstrates good functional group tolerance and is scalable. rsc.org The process typically involves the anodic oxidation of a halide source, such as sodium halides (NaX) or hydrohalic acids (HX), to generate the halogenating species in situ. mdpi.comnih.gov

For the synthesis of this compound, an electrochemical approach could be envisioned where a 1-propyl-1H-pyrazole substrate undergoes sequential or simultaneous chlorination and iodination. The process can be carried out in a divided or undivided electrochemical cell, often using a platinum or boron-doped diamond (BDD) anode. mdpi.comrsc.org The choice of electrolyte and solvent system is critical for controlling the selectivity and efficiency of the halogenation. rsc.org For instance, using sodium chloride in a water and ethyl acetate (B1210297) solvent system has been shown to be effective for the electrochemical oxidation of pyrazolines to pyrazoles. rsc.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is paramount to maximizing the yield and purity of the target compound while minimizing the formation of byproducts. Key parameters include solvent, temperature, catalyst selection, and purification strategies.

Solvent Effects and Temperature Control in Halogenation and Alkylation

The choice of solvent can significantly influence the outcome of both halogenation and alkylation reactions. In the metal-free halogenation of 3-aryl-1H-pyrazol-5-amines, a solvent screen revealed that while solvents like ethanol (B145695) and 1,4-dioxane (B91453) gave low yields, dichloromethane (B109758) (DCM), ethyl acetate (EtOAc), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF) provided good yields. beilstein-archives.org Notably, dimethyl sulfoxide (DMSO) gave an excellent yield, highlighting its dual role as a solvent and catalyst in this specific reaction. beilstein-archives.org For electrochemical halogenation, solvent systems like water-chloroform or water-ethyl acetate have been utilized. mdpi.comrsc.org

Temperature is another critical factor. A temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed, where simply adjusting the reaction temperature can lead to different product outcomes. nih.govmdpi.com In the chlorination of a pyrazole derivative, increasing the temperature was found to be detrimental to the reaction yield. beilstein-archives.org Conversely, for the alkylation of pyrazole, reactions are often carried out at elevated temperatures, for example, at 100°C in DMF. researchgate.net Careful temperature control is therefore essential to balance reaction rate with selectivity and stability of the product.

| Reaction Step | Solvent | Temperature (°C) | Observations |

| Halogenation | n-hexane | Room Temp | Moderate yield (65%). beilstein-archives.org |

| Halogenation | Ethanol | Room Temp | Low yield. beilstein-archives.org |

| Halogenation | 1,4-dioxane | Room Temp | Low yield. beilstein-archives.org |

| Halogenation | DCM | Room Temp | Good yield (70-82%). beilstein-archives.org |

| Halogenation | EtOAc | Room Temp | Good yield (70-82%). beilstein-archives.org |

| Halogenation | MeCN | Room Temp | Good yield (70-82%). beilstein-archives.org |

| Halogenation | DMF | Room Temp | Good yield (70-82%). beilstein-archives.org |

| Halogenation | DMSO | Room Temp | Excellent yield (95%). beilstein-archives.org |

| Alkylation | DMF | 100 | Effective for N-alkylation. researchgate.net |

| Divergent Synthesis | Ionic Liquid | 95 | High yield of 1-tosyl-1H-pyrazole. nih.gov |

| Divergent Synthesis | Ethanol | 95 | High yield of 1H-pyrazole. mdpi.com |

Catalyst Screening and Ligand Design for Improved Selectivity and Efficiency

While metal-free methods are desirable, catalytic systems often provide superior control over selectivity and efficiency. For reactions like Suzuki coupling and amination involving pyrazole-based compounds, palladium catalysts with specifically designed phosphine (B1218219) ligands have been shown to be effective. researchgate.netumich.edu The design of these ligands, often featuring pyrazole-tethered phosphines, allows for the fine-tuning of steric and electronic properties to optimize catalytic activity. researchgate.net

In the context of synthesizing this compound, if a cross-coupling approach were used to introduce one of the halogens or the propyl group, catalyst and ligand selection would be critical. Protic pyrazole complexes have also been explored for their cooperative effects in catalysis, where the NH group of the pyrazole ligand participates in the reaction mechanism. nih.gov The flexible design of pyrazole-based ligands allows for significant structural diversity, which is key to developing highly selective and efficient catalysts. nih.gov Ligand-based design approaches, including pharmacophore and QSAR modeling, have also been used to guide the synthesis of pyrazole derivatives with specific biological activities, a strategy that could be adapted to optimize catalysts for synthetic transformations. nih.gov

Strategies for Byproduct Minimization and Purification

The formation of byproducts is a common challenge in multi-step organic synthesis. In the synthesis of this compound, potential byproducts could include regioisomers of halogenation, poly-halogenated pyrazoles, and products from incomplete alkylation.

Minimizing byproduct formation often involves the careful optimization of reaction conditions as discussed above. For example, in the halogenation of pyrazoles, the reaction stoichiometry and the choice of halogenating agent can control the degree of halogenation. beilstein-archives.org In alkylation reactions, the choice of base and solvent can influence the regioselectivity of N-alkylation. researchgate.net

Flow chemistry offers a promising strategy for minimizing byproducts by providing precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This can lead to improved selectivity and reduced formation of thermal degradation products. nih.gov

Once the reaction is complete, purification is necessary to isolate the desired product. Common purification techniques include:

Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption to a stationary phase. nih.gov The choice of eluent is crucial for achieving good separation.

Recrystallization: This technique is used to purify solid compounds by dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.

Distillation: For liquid products, distillation can be an effective purification method, separating components based on differences in their boiling points.

The final purity of this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govmdpi.com

Chemical Reactivity and Derivatization Studies of 4 Chloro 3 Iodo 1 Propyl 1h Pyrazole

Reactivity at Halogen Substituents (C-Cl and C-I Bonds)

The presence of both a chloro and an iodo substituent on the pyrazole (B372694) ring allows for selective functionalization, primarily due to the greater reactivity of the carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl) bond in various cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and 4-Chloro-3-iodo-1-propyl-1H-pyrazole is an excellent substrate for such transformations. The differential reactivity of the C-I and C-Cl bonds allows for sequential, site-selective reactions.

Suzuki-Miyaura Coupling: This reaction pairs the halo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl or vinyl-substituted pyrazole. nih.govlibretexts.orgrsc.orgresearchgate.net The reaction typically proceeds selectively at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent modifications. nih.gov For instance, coupling with arylboronic acids can furnish 4-chloro-3-aryl-1-propyl-1H-pyrazoles in good yields. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity. nih.govrsc.org

Sonogashira Coupling: This coupling reaction involves the reaction of the halo-pyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. mdpi.comnih.govorganic-chemistry.orgresearchgate.net Similar to the Suzuki coupling, the Sonogashira reaction on this compound is expected to occur preferentially at the C-3 position due to the higher reactivity of the C-I bond. researchgate.net This selectivity enables the synthesis of 3-alkynyl-4-chloro-1-propyl-1H-pyrazoles, which are valuable intermediates for further transformations. researchgate.net

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the halo-pyrazole with an alkene. clockss.orgwikipedia.orgthieme-connect.delibretexts.orgorganic-chemistry.org The reaction typically results in the formation of a substituted alkene with high regioselectivity, favoring arylation at the less substituted carbon of the alkene. thieme-connect.de For this compound, the reaction is anticipated to proceed at the C-3 position, yielding 4-chloro-1-propyl-3-vinyl-1H-pyrazoles. The stereoselectivity of the Heck reaction is generally high, predominantly forming the E-isomer. thieme-connect.de

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acids/Esters | Pd catalyst, Base | 4-Chloro-3-aryl/vinyl-1-propyl-1H-pyrazole |

| Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-4-chloro-1-propyl-1H-pyrazole |

| Heck | Alkenes | Pd catalyst, Base | 4-Chloro-1-propyl-3-vinyl-1H-pyrazole (E-isomer) |

Nucleophilic Aromatic Substitution on the Pyrazole Ring

Nucleophilic aromatic substitution (SNA) on the pyrazole ring is generally less common than electrophilic substitution due to the electron-rich nature of the ring. encyclopedia.pub However, the presence of electron-withdrawing groups can facilitate such reactions. libretexts.org For this compound, direct nucleophilic substitution of the halogen atoms is challenging. The reaction typically requires harsh conditions or the presence of strong electron-withdrawing groups on the pyrazole ring to proceed. libretexts.org The outcome of such reactions would depend on the nature of the nucleophile and the specific reaction conditions, with potential for substitution at either the C-3 or C-4 position, although the C-Cl bond might be more susceptible to nucleophilic attack under certain conditions due to the higher electronegativity of chlorine compared to iodine.

Halogen Exchange Reactions and Their Regiocontrol

Halogen exchange reactions can be employed to modify the reactivity of the pyrazole substrate. For instance, it might be possible to convert the more reactive iodo group to another halogen or a different functional group while retaining the chloro group. Regiocontrol in these reactions is dictated by the inherent reactivity differences between the C-I and C-Cl bonds. The C-I bond is generally more prone to cleavage and subsequent reaction than the C-Cl bond, allowing for selective transformations at the C-3 position.

Reactivity of the Pyrazole Heterocycle and the N1-Propyl Group

Beyond the halogen substituents, the pyrazole ring itself and the N1-propyl group offer sites for further chemical modification.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring (Beyond Direct Halogenation)

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. rrbdavc.org The electron density of the pyrazole ring is highest at the C-4 position, making it the most susceptible site for electrophilic attack. quora.com Therefore, reactions such as nitration, sulfonation, and Friedel-Crafts acylation would be expected to occur at the C-4 position. However, in this compound, the C-4 position is already substituted with a chlorine atom. This would likely deactivate the ring towards further electrophilic substitution and direct incoming electrophiles to other available positions, although such reactions may require forcing conditions.

Reactions Involving the N-Propyl Chain Functionalization

The N-propyl group provides another handle for chemical modification. For instance, radical-mediated reactions could be used to introduce functionality along the propyl chain. Alternatively, the terminal methyl group of the propyl chain could potentially be functionalized through various C-H activation strategies, although this is often a challenging transformation. Another approach could involve the synthesis of pyrazole precursors with a functionalized propyl chain, such as an allyl or propargyl group, which can then be further elaborated. nih.gov For example, an N-allyl group can be isomerized to a prop-1-enyl group, which can then participate in other reactions. nih.gov

Ring-Opening and Rearrangement Reactions of Halogenated Pyrazoles

The pyrazole ring is generally stable due to its aromatic character. However, under specific conditions, particularly with highly substituted or strained derivatives, ring-opening and rearrangement reactions can occur. For halogenated pyrazoles, these transformations are often driven by the electronic effects of the halogen substituents and the nature of other groups on the ring.

Ring-Opening Reactions:

General Reactivity: Ring-opening of the pyrazole core typically requires significant activation, such as the presence of strong electron-withdrawing groups, ring strain, or reaction with highly reactive species. For instance, the ring-opening of pyrazolines (partially saturated pyrazoles) with activated alkynes has been reported, leading to the formation of different heterocyclic systems. rsc.org Similarly, electrophilic ring-opening chlorination and bromination reactions have been observed for fused pyrazole systems like pyrazoloazines. researchgate.net However, no specific studies demonstrating the ring-opening of this compound have been found in the reviewed literature.

Rearrangement Reactions:

General Reactivity: Rearrangement reactions in pyrazole chemistry can involve the migration of substituents on the ring or side chains. wiley-vch.debyjus.com An unusual rearrangement involving a pyrazole nitrene has been documented, leading to a ring-opening/recyclization cascade. mdpi.com These types of reactions are highly dependent on the specific substitution pattern and reaction conditions. For this compound, the presence of two different halogens at positions 3 and 4, along with an N-propyl group, provides a framework where rearrangements could potentially be induced, but no such studies have been publicly reported.

Mechanistic Investigations of Chemical Transformations Involving this compound

Mechanistic studies are crucial for understanding the reactivity and selectivity of chemical reactions. For a compound like this compound, such investigations would focus on elucidating the pathways of its formation and subsequent transformations.

Reaction Pathway Elucidation for Synthetic Steps

The synthesis of this compound would likely involve a multi-step process, and understanding the mechanism of each step is key to optimizing the synthesis and predicting potential byproducts.

Typical Synthetic Pathways for Halogenated Pyrazoles: The synthesis of N-alkylated dihalogenated pyrazoles generally involves the initial formation of the pyrazole ring, followed by halogenation and N-alkylation. The regioselectivity of the halogenation steps is a critical aspect. For instance, the electrochlorination of pyrazoles has been studied, and a mechanism involving the rearrangement of a primarily formed 1-chloropyrazole has been proposed. researchgate.net The synthesis of various substituted pyrazoles is an active area of research, with many established methods. nih.gov However, a specific, detailed synthetic pathway and its mechanistic elucidation for this compound are not described in the available literature.

Role of Intermediates and Transition States in Selectivity

The selectivity of reactions involving this compound would be governed by the stability of intermediates and the energy of transition states.

Intermediates: In electrophilic substitution reactions on the pyrazole ring, the formation of a sigma complex (an arenium ion intermediate) is a key step. The stability of this intermediate is influenced by the substituents present on the ring. In the case of this compound, any further substitution would be directed by the combined electronic and steric effects of the chloro, iodo, and propyl groups.

Transition States: Computational studies are often employed to model the transition states of reactions and predict their outcomes. nih.govnih.goveurasianjournals.commdpi.commdpi.com For halogenated pyrazoles, such studies could provide insights into the activation energies for different reaction pathways, thus explaining the observed selectivity. For example, computational studies have been used to investigate halogen interactions and their influence on crystal packing. mdpi.com While these general methodologies are applicable, specific computational studies on the transition states involved in reactions of this compound are not present in the surveyed literature.

Advanced Structural Elucidation Techniques for 4 Chloro 3 Iodo 1 Propyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Detailed ¹H and ¹³C NMR Analysis for Proton and Carbon Environments

The ¹H and ¹³C NMR spectra of 4-Chloro-3-iodo-1-propyl-1H-pyrazole are predicted to show distinct signals corresponding to each unique proton and carbon atom in the molecule. The substitution pattern on the pyrazole (B372694) ring, including the electron-withdrawing chloro and iodo groups, significantly influences the chemical shifts. mdpi.comresearchgate.net

¹H NMR Analysis: The single proton on the pyrazole ring (H-5) is expected to appear as a singlet in the aromatic region. The N-propyl group will exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a complex multiplet (sextet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and another triplet for the methylene (CH₂) group directly attached to the pyrazole nitrogen. The downfield shift of the N-CH₂ triplet is due to the deshielding effect of the adjacent nitrogen atom.

¹³C NMR Analysis: The ¹³C NMR spectrum will show six unique carbon signals. The carbons of the pyrazole ring (C-3, C-4, and C-5) will resonate in the aromatic region. The presence of the iodine at C-3 will induce a significant upfield shift for this carbon due to the "heavy atom effect," while the C-4 carbon will be shifted downfield by the electronegative chlorine atom. The C-5 carbon's chemical shift will also be influenced by the adjacent substituents. The three carbons of the propyl group will appear in the aliphatic region of the spectrum. researchgate.netnih.gov

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~7.5 - 7.8 | s (singlet) | - |

| N-CH ₂-CH₂-CH₃ | ~4.1 - 4.3 | t (triplet) | ~7.0 |

| N-CH₂-CH ₂-CH₃ | ~1.8 - 2.0 | sextet | ~7.2 |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~90 - 95 |

| C-4 | ~115 - 120 |

| C-5 | ~135 - 140 |

| N -CH₂-CH₂-CH₃ | ~50 - 55 |

| N-CH₂-C H₂-CH₃ | ~23 - 27 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously confirm the structure and assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is essential. nih.govipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, strong cross-peaks would be observed between the adjacent methylene and methyl protons of the propyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom (C-5/H-5, and the CH₂, CH₂, and CH₃ groups of the propyl chain). nih.gov

The H-5 proton showing a correlation to C-3 and C-4.

The N-CH₂ protons showing correlations to the pyrazole ring carbons C-5 and C-3, confirming the attachment point of the propyl group.

The N-CH₂ protons correlating to the adjacent CH₂ carbon of the propyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's conformation and stereochemistry. nih.gov A key NOE would be expected between the protons of the N-CH₂ group and the H-5 proton of the pyrazole ring. The intensity of this cross-peak can help determine the preferred rotational orientation of the propyl group relative to the pyrazole ring. nih.govmdpi.com

Conformational Analysis via NMR Spectroscopic Data

The flexibility of the N-propyl group allows for different rotational conformations (rotamers) around the N1-C1' bond. NMR data can provide insight into the preferred conformation in solution. copernicus.orgauremn.org.brnih.gov The magnitude of the three-bond proton-proton coupling constants (³JHH) within the propyl chain can be analyzed to understand the dihedral angles and thus the chain's conformation. Furthermore, quantitative analysis of NOESY cross-peak intensities, especially between the N-CH₂ protons and the H-5 proton, can reveal the relative populations of different rotamers. copernicus.orgnih.gov This analysis helps to build a dynamic 3D model of the molecule as it exists in solution.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa The resulting spectra provide a unique "fingerprint" and are invaluable for identifying functional groups.

Vibrational Mode Assignment and Spectral Interpretation

The IR and Raman spectra of this compound are characterized by vibrations of the pyrazole ring and the propyl substituent.

Pyrazole Ring Vibrations: The pyrazole ring gives rise to several characteristic bands. C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region. researchgate.net The C-H in-plane and out-of-plane bending vibrations of the H-5 proton would also be present. The C-N stretching vibration of the pyrazole ring typically appears around 1290 cm⁻¹. researchgate.net

Propyl Group Vibrations: The aliphatic C-H stretching vibrations of the CH₂ and CH₃ groups are expected in the 2850-3000 cm⁻¹ region. CH₂ and CH₃ bending (scissoring, rocking) vibrations will appear in the 1370-1465 cm⁻¹ range.

Halogen Vibrations: The C-Cl and C-I stretching vibrations are found in the lower frequency region of the spectrum. The C-Cl stretch is anticipated in the 600-800 cm⁻¹ range, while the C-I stretch, involving a heavier atom, will appear at a lower frequency, typically between 500-600 cm⁻¹.

Predicted Vibrational Mode Assignments

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C-H Stretch (aromatic) | 3100 - 3180 | IR, Raman |

| C=N / C=C Stretch (ring) | 1400 - 1600 | IR, Raman |

| CH₂/CH₃ Bending | 1370 - 1465 | IR, Raman |

| C-N Stretch (ring) | ~1290 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Correlation with Theoretical Vibrational Frequencies

To achieve a more precise and confident assignment of the observed vibrational bands, experimental spectra are often compared with theoretical calculations. rdd.edu.iqmdpi.com Computational methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), are used to calculate the molecule's optimized geometry and its harmonic vibrational frequencies.

The calculated frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled using empirical scaling factors to improve the correlation with the experimental data. mdpi.com This combined experimental and theoretical approach allows for a robust assignment of even complex vibrational modes that arise from the coupling of multiple motions within the molecule. rdd.edu.iq

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unequivocally determining the elemental formula of a molecule. While specific HRMS data for this compound is not available in the reviewed literature, analysis of closely related pyrazole structures provides a strong theoretical framework. For a related compound, 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine, mass spectrometry data showed a molecular ion peak (M+1) at m/z 349.0, confirming its molecular weight. chemicalbook.com This type of analysis for this compound would be expected to yield a precise mass that corresponds to its molecular formula, C7H10ClIN2.

Fragmentation Pattern Analysis for Structural Information

The fragmentation of pyrazole derivatives in mass spectrometry follows predictable pathways that provide valuable structural information. Studies on various substituted pyrazoles reveal two primary fragmentation processes: the expulsion of HCN from the molecular ion and the loss of N2. researchgate.net For halogenated pyrazoles, such as 4-bromopyrazole, the loss of the halogen radical is a key initial step, followed by the expulsion of N2. researchgate.net

In the case of this compound, fragmentation would likely be initiated by the cleavage of the propyl group, the chloro group, or the iodo group. The relative ease of cleavage and the stability of the resulting fragments would dictate the observed fragmentation pattern, providing clear indicators of the substituent positions on the pyrazole ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, angles, and intermolecular forces.

Crystal Growth and Data Collection Methodologies

Although specific crystal growth and data collection details for this compound are not documented, the methodologies used for analogous compounds are well-established. For instance, crystals of 4-chloro-1H-pyrazole were successfully grown from the slow evaporation of a methylene chloride solution. nih.gov Another common method for growing crystals of pyrazole compounds is sublimation, which was used for 4-iodo-1H-pyrazole. mdpi.com

Data collection is typically performed at low temperatures to minimize thermal vibrations and potential sublimation of the crystal under X-ray exposure. nih.gov A diffractometer, such as a Bruker D8 Quest, equipped with a suitable radiation source like graphite-monochromated Mo-Kα radiation, is standard for collecting the diffraction data. mdpi.com

Precision Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The analysis of crystallographic data allows for the precise measurement of molecular geometry. In the crystal structure of the related 4-chloro-1H-pyrazole, the N-N bond lengths were determined to be 1.346(2) Å and 1.345(3) Å. nih.gov The C-N bond lengths in the same molecule were found to be 1.335(2) Å, 1.334(2) Å, and 1.334(2) Å. nih.gov For this compound, similar precision would be expected, providing definitive values for all bond lengths, bond angles, and the torsion angles that define the conformation of the propyl group relative to the pyrazole ring.

Table 1: Representative Bond Lengths in Related Pyrazole Structures This table is based on data from closely related compounds and is for illustrative purposes.

| Bond | 4-chloro-1H-pyrazole (Å) nih.gov |

|---|---|

| N1-N2 | 1.346(2) |

| C1-N1 | 1.335(2) |

| C3-N2 | 1.334(2) |

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state, pyrazole derivatives often engage in a variety of intermolecular interactions that dictate their packing and form complex supramolecular assemblies. Hydrogen bonding is a dominant feature in N-H containing pyrazoles. For example, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural and form trimeric assemblies through N-H···N hydrogen bonds. nih.govmdpi.comsemanticscholar.org In contrast, 4-iodo-1H-pyrazole forms a catemeric (chain-like) structure, also through hydrogen bonding. mdpi.comsemanticscholar.org The N(H)···N distance in 4-iodo-1H-pyrazole is 2.87(3) Å. semanticscholar.org

Halogen bonding is another significant intermolecular force, particularly with heavier halogens like iodine. The importance of these interactions increases with the polarizability of the halogen (I > Br > Cl > F). While the propyl group at the N1 position of this compound precludes the formation of N-H···N hydrogen bonds, other interactions such as C-H···N, C-H···π, and halogen bonds involving the chlorine and iodine atoms would be expected to play a crucial role in its supramolecular assembly.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-1H-pyrazole |

| 4-iodo-1H-pyrazole |

| 4-bromopyrazole |

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. aurigaresearch.com These different crystalline forms are known as polymorphs. While polymorphs of a compound have the same chemical formula, they exhibit different physical properties due to the varied arrangements of the molecules in the crystal lattice. aurigaresearch.com These properties can include melting point, solubility, stability, and dissolution rate, which are of critical importance in the pharmaceutical and materials science industries. aurigaresearch.commdpi.com

The study of polymorphism involves generating and identifying different crystalline forms and characterizing their structures and properties. The formation of a particular polymorph can be influenced by a variety of factors during crystallization, such as solvent, temperature, pressure, and the rate of cooling.

Detailed research into the polymorphism of a specific compound like this compound would involve several advanced analytical techniques:

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the crystal structure of a compound. It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. nih.gov By analyzing different crystals of the same compound that produce different diffraction patterns, distinct polymorphs can be identified and their structures solved.

Powder X-ray Diffraction (PXRD): PXRD is a primary tool for identifying polymorphs. Each crystalline solid has a unique PXRD pattern, often referred to as a "fingerprint." This technique is used to distinguish between different polymorphs and to check for the presence of multiple forms in a single sample.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of different polymorphs. Polymorphs will typically have different melting points and may exhibit different thermal events, such as phase transitions from one polymorphic form to another upon heating.

Spectroscopy: Solid-state Nuclear Magnetic Resonance (ssNMR) and vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local environment of the atoms in the crystal lattice. researchgate.net Different polymorphs will often produce distinct spectra, allowing for their identification and characterization. researchgate.net

Microscopy: Hot-stage microscopy allows for the visual observation of changes in a crystalline material as it is heated, such as melting or transitions between polymorphic forms.

The study of intermolecular interactions is crucial in understanding polymorphism. imedpub.comlookchem.com Even subtle changes in how molecules interact with each other, such as through hydrogen bonds or van der Waals forces, can lead to the formation of different crystal packing arrangements and, consequently, different polymorphs. nih.govcardiff.ac.uk For pyrazole derivatives, interactions involving the nitrogen atoms of the pyrazole ring are often significant in determining the crystal packing. imedpub.comnih.gov

Due to the absence of specific studies on This compound , no data tables detailing its crystallographic information or polymorphic forms can be presented. The investigation of its solid-state chemistry remains an open area for future research.

Computational and Theoretical Investigations of 4 Chloro 3 Iodo 1 Propyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are crucial for understanding the stability, reactivity, and physical properties of 4-Chloro-3-iodo-1-propyl-1H-pyrazole.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized, lowest-energy geometry of molecules. For pyrazole (B372694) derivatives, DFT calculations have been shown to provide results that are in good agreement with experimental data from X-ray crystallography.

Studies on related 4-halogenated-1H-pyrazoles, such as 4-chloro-1H-pyrazole and 4-iodo-1H-pyrazole, have established key structural parameters. mdpi.comresearchgate.net For instance, the crystal structure of 4-chloro-1H-pyrazole has been determined to have orthorhombic symmetry at 170 K and is isostructural with its bromo analog. researchgate.net In these parent compounds, intermolecular N-H···N hydrogen bonding is a significant feature, often leading to the formation of trimeric or catemeric (chain-like) structures. mdpi.comresearchgate.net The N(H)···N distance in 4-iodo-1H-pyrazole is approximately 2.87 Å. mdpi.com

For this compound, a DFT optimization would predict the bond lengths, bond angles, and dihedral angles of the most stable structure. The geometry of the pyrazole ring would be influenced by the electronic effects of the chloro and iodo substituents, while the N-propyl group would introduce conformational flexibility. The table below lists typical geometric parameters for a substituted pyrazole ring derived from computational studies on similar compounds.

Table 1: Predicted Geometric Parameters for a Substituted Pyrazole Ring

| Parameter | Typical Value |

|---|---|

| C3-C4 Bond Length | ~1.38 Å |

| C4-C5 Bond Length | ~1.37 Å |

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C5-N1 Bond Length | ~1.34 Å |

| C4-Cl Bond Length | ~1.72 Å |

| C3-I Bond Length | ~2.08 Å |

| N2-N1-C5 Angle | ~105° |

| N1-C5-C4 Angle | ~111° |

| C5-C4-C3 Angle | ~105° |

| C4-C3-N2 Angle | ~108° |

Note: These values are illustrative and would be precisely determined for this compound through specific DFT calculations.

Ab initio (from first principles) methods are another class of quantum chemical calculations used to determine electronic properties. A key parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited.

For pyrazole systems, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π*-antibonding orbital. The energies of these orbitals, and thus the gap, are modulated by the substituents on the pyrazole ring. The electron-withdrawing chloro and iodo groups at the C4 and C3 positions, respectively, would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrazole. The N-propyl group, being a weak electron-donating group, would slightly raise these energy levels. Theoretical calculations are essential to quantify these effects and determine the precise HOMO-LUMO gap for the title compound.

The presence of the flexible N-propyl group necessitates a conformational analysis to identify the most stable spatial arrangements of the molecule. The rotation around the N1-C(propyl) and subsequent C-C single bonds of the propyl chain gives rise to different conformers, each with a distinct energy.

Computational methods can be used to perform a systematic search of the potential energy surface of this compound. This involves calculating the energy for a series of structures generated by rotating the dihedral angles of the propyl group. The results of this analysis would identify the global energy minimum, corresponding to the most stable conformer, as well as other local energy minima representing less stable, but potentially accessible, conformers. Understanding the relative energies of these conformers is important as molecular properties can be an average over the populated conformational states.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the confirmation of molecular structure.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular and accurate approach for calculating nuclear magnetic resonance (NMR) shielding tensors and, consequently, chemical shifts. pnnl.gov Theoretical predictions of ¹H and ¹³C NMR spectra are highly valuable for structural elucidation.

Studies on parent 4-halopyrazoles have demonstrated that DFT calculations can predict proton chemical shifts with good accuracy. mdpi.com For example, calculations predicted that the chemical shifts for the H3/H5 protons of 4-chloro- and 4-iodo-1H-pyrazole would be very similar (7.63 and 7.64 ppm, respectively), a finding that aligns closely with experimental observations. mdpi.com

For this compound, GIAO calculations would predict the chemical shifts for the single pyrazole ring proton (H5) and the various protons of the N-propyl group (α-CH₂, β-CH₂, and γ-CH₃). Similarly, ¹³C chemical shifts for all carbon atoms in the molecule can be calculated. Comparing these predicted spectra with experimental data provides a robust method for validating the synthesized structure.

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for Parent Halopyrazoles

| Compound | Proton | Experimental mdpi.com | Calculated (mp2/cc-pVTZ) mdpi.com |

|---|---|---|---|

| 4-Chloro-1H-pyrazole | H3, H5 | 7.59 | 7.63 |

Note: The table shows data for the parent compounds. For the title compound, the H3 proton is replaced by an iodine atom, and the N-H is replaced by an N-propyl group, which would significantly alter the chemical shifts.

Theoretical calculations of vibrational frequencies are used to predict infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of normal vibrational modes and their corresponding frequencies and intensities can be obtained. These calculations are typically performed using DFT methods. researchgate.net

The predicted spectrum can be compared with experimental IR and Raman spectra to assign the observed absorption bands to specific molecular vibrations. For the title compound, key predicted vibrations would include:

Stretching modes of the pyrazole ring.

C-H stretching and bending modes of the propyl group.

The C-Cl stretching vibration, typically observed in the 850-550 cm⁻¹ region. researchgate.net

The C-I stretching vibration, expected at a lower frequency than the C-Cl stretch.

Various in-plane and out-of-plane bending modes.

Computational studies on related 4-halogenated pyrazoles have shown that calculations of monomeric pyrazole units show N-H stretching frequencies around 3400–3500 cm⁻¹. mdpi.com For the N-propyl substituted title compound, the characteristic C-H stretching vibrations of the alkyl chain would be expected in the 3000-2850 cm⁻¹ range.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for a Generic Substituted Pyrazole Ring

| Vibrational Mode | Typical Frequency Range |

|---|---|

| C-H stretching (propyl) | 2850 - 3000 |

| C-H stretching (ring) | 3050 - 3150 |

| C=C / C=N stretching (ring) | 1400 - 1600 |

| CH₂ bending (scissoring) | ~1465 |

| CH₃ bending (umbrella) | ~1375 |

| C-N stretching (ring) | 1100 - 1250 |

| C-Cl stretching | 550 - 850 |

Note: These are general ranges. Precise frequencies for this compound would be determined from specific calculations.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Chloro-1H-pyrazole |

| 4-Iodo-1H-pyrazole |

| 4-Bromo-1H-pyrazole |

UV-Visible Spectroscopy Simulations (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra of molecules. For 4-chloro-1H-pyrazole, a theoretical UV-Vis spectrum has been generated to understand its electronic transitions. researchgate.net The simulation, performed using the B3LYP/6-311++G(d,p) basis set with DCM as the solvent, provides insights into the absorption properties of the molecule. researchgate.net Such simulations are crucial for interpreting experimental spectroscopic data and understanding how electronic structure influences a molecule's interaction with light.

The calculated maximum absorption wavelength (λmax) for 4-chloro-1H-pyrazole helps in identifying the key electronic transitions. These transitions typically involve the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.

Table 1: Simulated UV-Visible Spectral Data for 4-chloro-1H-pyrazole

| Parameter | Value | Reference |

|---|---|---|

| Computational Method | TD-DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| Solvent (simulated) | DCM | researchgate.net |

Note: While the study mentions the simulation was performed, the specific value for the maximum absorption wavelength is not detailed in the provided abstract.

Analysis of Molecular Orbitals and Electron Density

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing molecular stability; a smaller gap suggests higher reactivity. nih.gov

For 4-chloro-1H-pyrazole, the HOMO and LUMO energies have been calculated to evaluate its electronic characteristics. researchgate.net A small HOMO-LUMO energy gap is generally indicative of a molecule that is more chemically reactive. nih.gov

Table 2: Frontier Orbital Energies for 4-chloro-1H-pyrazole

| Parameter | Energy (eV) | Reference |

|---|---|---|

| HOMO | Value not specified in abstract | researchgate.net |

| LUMO | Value not specified in abstract | researchgate.net |

Note: The abstract of the study on 4-chloro-1H-pyrazole confirms the evaluation of HOMO and LUMO but does not provide the specific energy values.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Negative potential regions (typically colored red) are rich in electrons and are prone to attack by electrophiles, while positive potential regions (colored blue) are electron-deficient and are likely sites for nucleophilic attack. researchgate.net

In the analysis of 4-chloro-1H-pyrazole, MEP mapping reveals the distribution of electrostatic potential across the molecule. researchgate.net Generally, in such heterocyclic systems, the regions around electronegative atoms like nitrogen and chlorine are expected to show negative potential, indicating their role as potential sites for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions between orbitals, charge transfer, and the resulting molecular stability. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). The energy associated with these interactions, known as the stabilization energy E(2), quantifies the strength of the delocalization.

Investigation of Reaction Mechanisms and Energetics

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

The study of reaction mechanisms at a molecular level often involves the computational localization of transition states and the mapping of the intrinsic reaction coordinate (IRC). A transition state represents the highest energy point along a reaction pathway, and its structure is crucial for understanding the kinetics and mechanism of a chemical transformation.

The IRC pathway connects the reactants, the transition state, and the products, providing a detailed picture of the geometric changes that occur during a reaction. While specific transition state and IRC analyses for reactions involving this compound are not available in the current literature, this methodology is fundamental in computational chemistry for predicting reaction outcomes and understanding the reactivity of pyrazole derivatives in various chemical processes.

Kinetic and Thermodynamic Parameters for Key Chemical Transformations

The kinetic and thermodynamic parameters of a molecule are fundamental to understanding its reactivity and stability. For pyrazole derivatives, these parameters are often investigated in the context of their synthesis or their interactions with biological targets.

Research on the synthesis of substituted pyrazoles has highlighted the interplay between kinetic and thermodynamic control. For instance, studies on the formation of O-donor 2,5-substituted furan (B31954) and 3,5-substituted pyrazole from a common heteropropargyl precursor have shown that different reaction pathways can be favored under different conditions, leading to either the kinetically or thermodynamically preferred product. nih.gov Quantum-chemical calculations for related pyrazole systems have revealed low energy differences between tautomers (e.g., 1H- and 2H-tautomers), yet high activation barriers for their interconversion in nonpolar media. nih.gov This suggests that for this compound, the stability of different conformers and the energy barriers for their interconversion would be key parameters dictating its behavior in chemical transformations.

In the context of biological interactions, a study on pyrazole derivatives as inhibitors of p38 MAP kinase used Biacore technology and van't Hoff analysis to determine thermodynamic binding parameters. nih.gov While a strong correlation was found between the dissociation constant (KD) and the half-maximal inhibitory concentration (IC50), no clear relationship was established with the kinetic parameters of association (kon) or dissociation (koff), nor with the thermodynamic parameters ΔH° and ΔS°. nih.gov This indicates that for a given biological effect, multiple kinetic and thermodynamic pathways can be involved. nih.gov For this compound, this implies that its interaction with a biological target would be governed by a complex interplay of enthalpic and entropic factors.

Table 1: Predicted Thermodynamic Parameters for a Generic Pyrazole Derivative Binding to a Kinase (Illustrative) This table is illustrative and based on general findings for pyrazole derivatives, not specific to this compound.

| Parameter | Value Range | Significance |

|---|---|---|

| ΔG° (Gibbs Free Energy) | -10 to -15 kcal/mol | Overall binding affinity |

| ΔH° (Enthalpy) | -5 to -20 kcal/mol | Contribution of favorable interactions (e.g., H-bonds) |

| -TΔS° (Entropy) | +5 to -10 kcal/mol | Changes in system disorder upon binding |

Intermolecular Interactions and Aggregation Studies

The intermolecular interactions of this compound are expected to be dominated by weak non-covalent forces, particularly halogen and hydrogen bonding, which dictate its aggregation behavior and crystal packing.

Halogen Bonding: The presence of both chlorine and iodine atoms on the pyrazole ring makes halogen bonding a critical feature of this molecule. The iodine at the C3 position is expected to be a potent halogen bond donor due to the formation of a positive region of electrostatic potential, known as a σ-hole, along the C-I bond axis. mdpi.comnih.gov Studies on 5-iodo-1-arylpyrazoles have demonstrated a variety of halogen bonds, including C–I⋯O, C–I⋯π, C–I⋯Br, and C–I⋯N interactions. mdpi.com The strength of these interactions generally follows the trend I > Br > Cl > F. acs.org The chlorine atom at the C4 position can also participate in halogen bonding, although it is a weaker donor than iodine. acs.org

Table 2: Expected Non-Covalent Interactions for this compound

| Interaction Type | Donor | Acceptor | Expected Strength |

|---|---|---|---|

| Halogen Bond | C3-I | O, N, π-system | Strong |

| Halogen Bond | C4-Cl | O, N, π-system | Moderate |

| Hydrogen Bond | C-H (propyl, pyrazole) | N2, Cl | Weak |

Molecular dynamics simulations are a powerful tool for investigating the dynamic behavior of molecules in various environments. eurasianjournals.com For halogenated pyrazole derivatives, MD simulations have been employed to understand their interactions with biological targets and to model the specifics of halogen bonding. mdpi.comnih.gov

A study on halogenated pyrazolines as monoamine oxidase-B (MAO-B) inhibitors used MD simulations to reveal that a fluorinated derivative (EH7) exhibited a stable binding mode within the enzyme's active site. mdpi.com Similarly, MD simulations have been developed to accurately model halogen bonding in protein-ligand complexes by incorporating a charged extra point to represent the σ-hole on the halogen atom. nih.gov These simulations showed that for a series of inhibitors, the stability of the halogen bond with a glycine (B1666218) residue followed the order I > Br > Cl, consistent with experimental affinities. nih.gov

For this compound, MD simulations could provide insights into its conformational flexibility, particularly the rotation of the propyl group, and its interactions with solvent molecules or biological macromolecules. Such simulations would be crucial in predicting its behavior in solution and its potential as a ligand for various protein targets. A study on a related pyrazole derivative highlighted how MD simulations can reveal the stability of protein-ligand complexes. researchgate.net

The prediction of the crystal packing of this compound would be guided by the principles of intermolecular interactions discussed above. The crystal structures of related 4-halopyrazoles provide valuable clues. For example, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural and form trimeric units through N-H···N hydrogen bonds. mdpi.comresearchgate.net In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form catemeric (chain-like) structures. mdpi.comresearchgate.net

Potential Applications As a Chemical Intermediate and Future Research Directions

4-Chloro-3-iodo-1-propyl-1H-pyrazole as a Versatile Synthetic Building Block

Halogenated pyrazoles are well-established as key intermediates in synthetic chemistry due to the facility with which the halogen atoms can be replaced or used in coupling reactions. mdpi.comeurekaselect.com

The presence of both chlorine and iodine on the pyrazole (B372694) core offers a platform for creating a wide array of other heterocyclic structures. The iodine at the C3 position is particularly susceptible to transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org For instance, Sonogashira coupling could be employed to introduce alkynyl groups, and Suzuki-Miyaura coupling could attach various aryl or heteroaryl moieties. nih.govrsc.org These reactions would pave the way for synthesizing complex, polycyclic, or fused-ring systems, which are common motifs in pharmacologically active molecules and functional materials. ijpsjournal.comnih.govnih.gov Subsequent reactions targeting the less reactive C4-chloro group could then be used to build further complexity, such as forming pyrazolo-pyridine or pyrazolo-pyrimidine structures. chemicalbook.comgoogle.com

The ability to selectively functionalize the C3 and C4 positions makes this pyrazole an attractive starting material for the synthesis of complex organic molecules. mdpi.comnih.gov The N-propyl group provides solubility and influences the steric environment of the molecule. Following the initial cross-coupling at the C3-iodo position, the remaining chloro group and the pyrazole ring itself contain multiple sites for further chemical modification. This step-wise approach is crucial in the multi-step synthesis of natural products, pharmaceuticals, and agrochemicals, where precise control over the molecular architecture is required. nih.govmdpi.comnih.gov

Exploration in Materials Science

Pyrazole derivatives are integral to the development of advanced materials, serving as ligands for metal complexes that exhibit interesting catalytic and photophysical properties. nih.gov

The two adjacent nitrogen atoms of the pyrazole ring are excellent coordination sites for a wide range of metal ions. acs.orgresearchgate.netuninsubria.it By modifying the this compound scaffold, for example, by replacing the halogens with other coordinating groups, novel ligands can be designed. The electronic properties of the resulting metal complexes would be tuned by the substituents on the pyrazole ring. nih.gov These complexes are studied for their diverse geometries and nuclearities, which can lead to applications in areas such as bioinorganic modeling and catalysis. nih.govnih.gov

Pyrazole-based scaffolds are increasingly explored for their use in functional materials. Metal complexes derived from pyrazole ligands have shown promise as catalysts in various organic transformations, including hydrogenation and Suzuki-Miyaura coupling reactions. acs.orgrsc.org Furthermore, the conjugated π-system of the pyrazole ring, especially when extended through the addition of aryl or chromophoric substituents via cross-coupling, can give rise to materials with valuable optoelectronic properties. researchgate.net These materials could potentially be used in the development of organic light-emitting diodes (OLEDs) or chemical sensors.

Emerging Methodologies in Halogenated Pyrazole Chemistry

Research into halogenated pyrazoles is an evolving field, with new synthetic and functionalization methods continuously being developed. ijpsjournal.com Modern techniques focus on improving efficiency, selectivity, and environmental sustainability. This includes the development of cascade reactions that form multiple chemical bonds in a single operation and the use of novel catalytic systems, such as nano-catalysts or metal-free conditions, to promote transformations. mdpi.com Electrochemical methods for the halogenation and functionalization of pyrazoles also represent a growing area of interest, offering a green alternative to traditional chemical reagents. researchgate.net Future research on compounds like this compound would likely leverage these emerging methodologies to explore its synthetic potential fully.

Absence of Scientific Data on this compound Precludes Article Generation

A thorough investigation of scientific databases and scholarly articles has revealed a significant lack of available information on the chemical compound this compound. This absence of published research, including synthesis protocols, characterization data, and explored applications, makes it impossible to generate a scientifically accurate and informative article as requested.

The inquiry sought to detail the synthesis, chemical properties, and potential applications of this specific pyrazole derivative, structured around a comprehensive outline. However, without primary or secondary research sources, any attempt to create such an article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

The field of chemical research is vast, and while many compounds are synthesized and studied, a significant number remain purely theoretical or have yet to be described in the scientific literature. It appears that this compound falls into this category at present.

Future research may eventually lead to the synthesis and characterization of this compound, at which point a detailed article could be written. Until such data becomes publicly available, a comprehensive and factual report remains unfeasible.

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ¹²⁵I) track metabolic pathways of this compound?

- Methodology :

- Radiolabeling : Synthesize ¹²⁵I analogs via halogen exchange (’s iodination protocols).

- Mass Spectrometry Imaging (MSI) : Spatial distribution in tissue sections.

- PET/SPECT Imaging : For in vivo tracking (requires GMP-grade labeling) .

Advanced Synthetic Modifications

Q. What substituent effects enhance the biological half-life of this compound analogs?

- Methodology :

- Lipophilicity Adjustments : Introduce alkyl chains (e.g., ’s butylamine side chain) to improve membrane permeability.